Cas no 91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate)

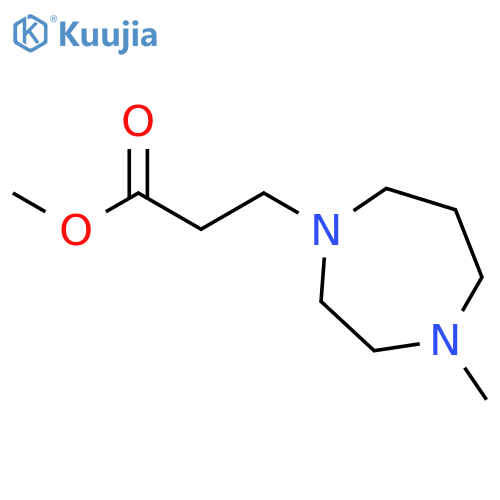

91346-68-8 structure

商品名:Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

CAS番号:91346-68-8

MF:C10H20N2O2

メガワット:200.278002738953

MDL:MFCD11053043

CID:4309362

PubChem ID:25219281

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-methyl-, methyl ester

- methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

- STK503073

- LS-01593

- H23373

- methyl3-(4-methyl-1,4-diazepan-1-yl)propanoate

- AKOS005171303

- ALBB-004288

- 91346-68-8

- MFCD11053043

- CS-0361797

- Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

-

- MDL: MFCD11053043

- インチ: InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3

- InChIKey: CBKOKUVXLJPXQI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 200.152477885Da

- どういたいしつりょう: 200.152477885Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291541-1g |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 97% | 1g |

$294 | 2022-11-28 | |

| abcr | AB405346-5 g |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 5 g |

€907.00 | 2023-07-19 | ||

| TRC | M238695-500mg |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 500mg |

$ 450.00 | 2022-06-04 | ||

| TRC | M238695-250mg |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 250mg |

$ 275.00 | 2022-06-04 | ||

| Matrix Scientific | 036300-500mg |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 500mg |

$189.00 | 2023-09-11 | ||

| abcr | AB405346-500mg |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |

91346-68-8 | 500mg |

€269.00 | 2025-02-20 | ||

| abcr | AB405346-1g |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate; . |

91346-68-8 | 1g |

€317.00 | 2025-02-20 | ||

| A2B Chem LLC | AI95835-5g |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | >95% | 5g |

$995.00 | 2024-07-18 | |

| abcr | AB405346-500 mg |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 500MG |

€254.60 | 2023-02-20 | ||

| Ambeed | A941600-1g |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |

91346-68-8 | 97% | 1g |

$267.0 | 2024-04-16 |

Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

91346-68-8 (Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91346-68-8)Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate

清らかである:99%

はかる:1g

価格 ($):240.0